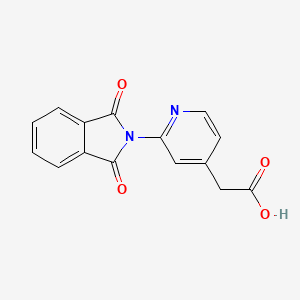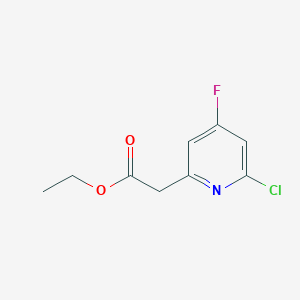
1-(3,4-Dichloro-phenyl)-piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichloro-phenyl)-piperazin-2-one is a chemical compound with the molecular formula C10H12Cl2N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the 3,4-dichlorophenyl group attached to the piperazine ring imparts unique chemical and biological properties to this compound.
Métodos De Preparación
The synthesis of 1-(3,4-Dichloro-phenyl)-piperazin-2-one typically involves the reaction of 3,4-dichloroaniline with piperazine under specific conditions. One common method includes the use of phosgene to form an isocyanate intermediate, which is then reacted with piperazine to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
1-(3,4-Dichloro-phenyl)-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions include various substituted piperazine derivatives and N-oxides .
Aplicaciones Científicas De Investigación
1-(3,4-Dichloro-phenyl)-piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dichloro-phenyl)-piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to alterations in cellular processes. The compound’s effects are mediated through its binding to target proteins, which can result in the modulation of signal transduction pathways and gene expression .
Comparación Con Compuestos Similares
1-(3,4-Dichloro-phenyl)-piperazin-2-one can be compared with other similar compounds such as:
1-(3,4-Dichlorophenyl)piperazine: This compound shares a similar structure but lacks the carbonyl group, leading to different chemical and biological properties.
3-(3,4-Dichloro-phenyl)-1,1-dimethylurea: Known for its use as a herbicide, this compound has a different functional group arrangement, resulting in distinct applications and mechanisms of action.
The uniqueness of this compound lies in its specific structural features, which confer unique reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H10Cl2N2O |
|---|---|
Peso molecular |
245.10 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)piperazin-2-one |
InChI |
InChI=1S/C10H10Cl2N2O/c11-8-2-1-7(5-9(8)12)14-4-3-13-6-10(14)15/h1-2,5,13H,3-4,6H2 |
Clave InChI |
HMRWDZUAAHVAFF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)CN1)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















